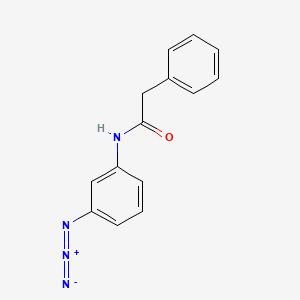

N-(3-azidophenyl)-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-azidophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-18-17-13-8-4-7-12(10-13)16-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHXSPIWKYTDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioorthogonal Reactivity and Applications of the Azide Moiety in N 3 Azidophenyl 2 Phenylacetamide

Characterization of Bioorthogonal Reaction Kinetics with N-(3-Azidophenyl)-2-phenylacetamide

The utility of an azide-containing compound like this compound in bioorthogonal applications is fundamentally determined by the kinetics of its reaction with a specific ligation partner. The rate of these reactions dictates their suitability for various applications, from in vitro conjugation to in vivo labeling. Several factors influence these kinetics, including the specific chemistry of the reaction, the nature of the reactants, and the reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Optimization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. Although specific kinetic studies for this compound in CuAAC are not readily found in the literature, the general mechanism and factors influencing the reaction are well-established. The reaction involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.

The catalytic cycle is believed to involve the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, in this case, the azido (B1232118) group of this compound, to form a six-membered cupracycle intermediate. This intermediate subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

Several factors can be optimized to enhance the rate of the CuAAC reaction. The choice of the copper(I) source and the use of stabilizing ligands are critical. Ligands not only stabilize the copper(I) oxidation state but also prevent the formation of inactive copper aggregates and can accelerate the catalytic cycle. The solvent system and pH also play a significant role in the reaction kinetics.

Table 1: Factors Influencing the Rate of CuAAC Reactions

| Factor | Effect on Reaction Rate | Rationale |

| Copper(I) Source | High | The availability of the active catalyst is crucial. |

| Ligands | High | Stabilize Cu(I), prevent aggregation, and accelerate the catalytic cycle. |

| Solvent | Medium | Can influence the solubility of reactants and the stability of intermediates. |

| pH | Medium | Affects the protonation state of reactants and the stability of the catalyst. |

| Temperature | Medium | Higher temperatures generally increase the reaction rate, but can also lead to catalyst degradation. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azidophenyl Phenylacetamide Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern. While specific kinetic data for this compound in SPAAC is not available, the principles of the reaction are well-understood. SPAAC utilizes a cyclooctyne (B158145), a highly strained alkyne, which reacts spontaneously with an azide via a [3+2] cycloaddition.

The rate of SPAAC is primarily dictated by the degree of ring strain in the cyclooctyne and the electronic properties of both the cyclooctyne and the azide. Electron-withdrawing groups on the cyclooctyne can lower the energy of the LUMO, accelerating the reaction. For an aryl azide like this compound, the electronic nature of the phenyl ring can influence its reactivity.

The choice of solvent can also impact SPAAC kinetics, with more polar solvents sometimes leading to modest rate enhancements. The steric hindrance around the azide and alkyne moieties is another critical factor; less hindered reactants will generally react faster.

Staudinger Ligation Efficacy with Azidophenyl Phenylacetamides

The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). Specific studies on the efficacy of Staudinger ligation with this compound are not documented in the literature, but the general mechanism provides insight into its potential reactivity. The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped by an electrophile, typically an ester, to form an amide bond.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines for Azide Conjugation

While the azide group itself is not a direct participant in the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, it can be conjugated to a dienophile which then reacts with a tetrazine. However, there are also IEDDA reactions that can be used for the conjugation of azides. While no specific studies on this compound in IEDDA reactions are available, the general principles of this exceptionally fast bioorthogonal reaction can be discussed.

IEDDA reactions typically involve the reaction of an electron-rich dienophile with an electron-poor diene, such as a tetrazine. The reaction is extremely fast and proceeds without the need for a catalyst. The rate of the reaction is governed by the frontier molecular orbital energies of the reactants. Electron-donating groups on the dienophile and electron-withdrawing groups on the tetrazine significantly accelerate the reaction.

Strategies for Biomolecule Labeling and Functionalization Using Azide Chemistry

The azide group of this compound serves as a versatile chemical handle for the labeling and functionalization of biomolecules. Through the bioorthogonal reactions discussed above, this compound could potentially be used to introduce a variety of functionalities onto proteins, peptides, and other biological macromolecules.

Site-Selective Protein and Peptide Modification via Azide-Mediated Ligation

Site-selective modification of proteins and peptides is a powerful tool for studying their function and for the development of protein-based therapeutics and diagnostics. While there are no specific examples in the literature of this compound being used for this purpose, its azide group makes it a potential candidate for such applications.

One common strategy for site-selective protein modification involves the genetic incorporation of an unnatural amino acid containing an azide group into the protein of interest. This azide-modified protein can then be specifically reacted with a probe molecule containing a compatible bioorthogonal handle, such as an alkyne for CuAAC or SPAAC, or a phosphine for Staudinger ligation.

Alternatively, small molecules like this compound could potentially be used to modify specific amino acid residues on a protein through targeted chemical reactions, thereby introducing an azide handle for subsequent bioorthogonal ligation. The success of such a strategy would depend on the development of a selective reaction between the phenylacetamide portion of the molecule and a specific amino acid side chain.

Table 2: Bioorthogonal Reactions for Azide-Mediated Ligation

| Reaction | Key Reactants | Key Features |

| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | High efficiency, forms stable triazole linkage. |

| SPAAC | Azide, Strained Alkyne | Copper-free, suitable for living systems. |

| Staudinger Ligation | Azide, Phosphine | Forms a stable amide bond. |

| IEDDA | Azide-conjugated Dienophile, Tetrazine | Extremely fast kinetics, catalyst-free. |

Nucleic Acid Functionalization Through Azidophenyl Phenylacetamide Linkers

The functionalization of nucleic acids (DNA and RNA) with specific labels, probes, or therapeutic agents is crucial for diagnostics, research, and nanotechnology. The azide moiety on the this compound linker provides a powerful tool for this purpose through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Researchers can introduce a complementary alkyne group into a nucleic acid strand, either during or after synthesis. The azidophenyl phenylacetamide linker can then be covalently attached to this alkyne-modified nucleic acid. This reaction is highly specific and efficient, resulting in the formation of a stable triazole linkage. This method allows for the precise, site-specific modification of DNA and RNA with various functionalities. For example, a fluorescent azide can be attached to an alkyne-bearing nucleotide to create a labeled probe for imaging applications nih.gov. This strategy has been used to modify aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, enhancing their stability and therapeutic potential nih.gov.

Key Research Findings in Nucleic Acid Functionalization:

Site-Specific Labeling: The use of azidophenyl linkers facilitates the attachment of reporter molecules at specific, predetermined sites within a DNA or RNA sequence.

Enhanced Stability: Modifications, such as forming triazole linkages, can increase the resistance of nucleic acids to degradation by nucleases nih.gov.

Versatile Conjugation: A wide range of molecules, including fluorophores, biotin (B1667282), and small molecule drugs, can be conjugated to nucleic acids using this azide-based strategy.

Integration into Advanced Bioconjugation Methodologies

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. The azide group in this compound makes it an ideal component for modern bioconjugation techniques due to its participation in highly selective cycloaddition reactions. nih.gov These methods are central to creating complex biomolecular tools for research and medicine.

The two primary bioorthogonal reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click" reaction that forms a stable 1,4-disubstituted triazole ring to link an azide-containing molecule with an alkyne-containing molecule. nih.gov While extremely effective, the requirement of a copper(I) catalyst can be a drawback in living systems due to potential cytotoxicity. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC utilizes a strained cyclooctyne (like dibenzocyclooctyne) that reacts spontaneously with an azide without the need for a metal catalyst. nih.govresearchgate.net This catalyst-free approach is particularly advantageous for applications within living cells or organisms.

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid reaction kinetics against the potential for cellular toxicity.

| Methodology | Description | Advantages | Limitations | Primary Application |

| CuAAC | Reaction between a terminal alkyne and an azide, catalyzed by Copper(I). | High reaction rates, excellent yields, simple reagents. | Potential cytotoxicity from the copper catalyst. nih.gov | In vitro labeling, surface chemistry, material science. |

| SPAAC | Catalyst-free reaction between a strained cyclooctyne and an azide. | Bioorthogonal in living systems, no catalyst toxicity. nih.gov | Slower reaction rates than CuAAC, more complex alkyne synthesis. | Live-cell imaging, in vivo bioconjugation. |

Development of Bioorthogonal Probes and Reporters

The azide functionality of this compound is not only a passive linker but also an active component in the development of probes and reporters that signal the presence or location of a target molecule.

Design of Fluorogenic and Chromogenic Azide-Reactive Probes

Probes can be designed to undergo a significant change in their optical properties upon reacting with an azide. This forms the basis of fluorogenic (fluorescence-based) and chromogenic (color-based) detection methods, which offer advantages like simplicity, rapid response, and high sensitivity. nih.govresearchgate.net

A common strategy for creating a fluorogenic probe involves using a molecule where a fluorescent core is "quenched" by a nearby azide group. When this probe reacts with an alkyne-tagged molecule (or vice-versa, where an alkyne-probe reacts with an azide-tagged molecule), the azide is converted into a triazole. This chemical transformation eliminates the quenching effect, "turning on" the fluorescence.

A notable example is the use of modified dibenzocyclooctynes, which are themselves weakly fluorescent. Upon undergoing a SPAAC reaction with an azide-containing molecule, they form a highly fluorescent triazole product. The resulting fluorescence can be over 1,000 times brighter than that of the starting cyclooctyne probe, enabling sensitive detection without the need to wash away unreacted probes. nih.govresearchgate.net

| Probe Type | Mechanism of Action | Key Features | Example Application |

| Fluorogenic | A non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon reaction with the azide. nih.gov | High signal-to-noise ratio; suitable for real-time imaging; no-washout labeling. nih.gov | Tagging and visualizing azide-modified proteins in living cells. nih.gov |

| Chromogenic | A molecule changes color, visible to the naked eye, upon reaction with the azide. | Simple, low-cost detection; suitable for test strips and on-site analysis. researchgate.net | Rapid screening assays and qualitative detection. |

Radiochemical Tagging Strategies for Azidophenyl Phenylacetamides

For highly sensitive imaging techniques like Positron Emission Tomography (PET), molecules must be tagged with a positron-emitting radioisotope. The azide group on this compound provides an ideal handle for introducing such isotopes in a specific and efficient manner.

Bioorthogonal click reactions are valuable alternatives for the selective introduction of radioisotopes like Fluorine-18 (¹⁸F), a commonly used PET isotope. researchgate.net The strategy involves preparing a prosthetic group that contains ¹⁸F and a complementary reactive partner (e.g., an alkyne). This ¹⁸F-alkyne can then be quickly and selectively "clicked" onto the azide-bearing target molecule, such as this compound, moments before use. This two-step approach is crucial because of the short half-life of many radioisotopes.

This method allows for the creation of custom radiotracers for PET imaging, enabling the non-invasive visualization and quantification of biological processes in vivo. researchgate.net

| Isotope | Imaging Modality | Labeling Strategy | Key Advantage |

| Fluorine-18 (¹⁸F) | PET | ¹⁸F-alkyne prosthetic group reacts with the azide via CuAAC or SPAAC. researchgate.net | High-yield, rapid labeling suitable for short-lived isotopes; high image resolution. researchgate.net |

| Technetium-99m (⁹⁹ᵐTc) | SPECT | A chelator attached to an alkyne is "clicked" to the azide, then binds ⁹⁹ᵐTc. | Versatile for pre-labeling or post-labeling approaches. |

| Carbon-11 (¹¹C) | PET | ¹¹C-methyl iodide reacts with a precursor to form a ¹¹C-alkyne, followed by click reaction. | Allows for labeling a wide variety of organic molecules. |

Chemical Biology Applications of the Phenylacetamide Scaffold in Research

Exploration of Phenylacetamide Scaffolds as Modulators of Biological Pathways

The phenylacetamide scaffold serves as a versatile backbone for the design of molecules that can interact with and modulate various biological pathways. Its chemical tractability allows for systematic modifications, enabling researchers to probe and influence complex cellular processes.

Phenylacetamide derivatives have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of new therapeutic agents. nih.govresearchgate.net The core structure can be readily modified to achieve high potency and selectivity for specific enzyme targets.

One area of significant research is the development of antibacterial agents targeting bacterial enzymes. For instance, a series of phenylacetamide and benzohydrazide (B10538) derivatives were screened for their inhibitory activity against E. coli ParE, a key enzyme in bacterial DNA replication. Several compounds from the phenylacetamide series demonstrated potent, concentration-dependent bactericidal activity, with IC₅₀ values against ParE as low as 0.27 μg/mL. These compounds also showed synergistic effects with existing FDA-approved antibiotics.

Another important target for phenylacetamide-based inhibitors is carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. nih.gov Novel N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA I, II, IX, and XII. Some of these derivatives exhibited significant inhibitory activity, with Kᵢ values in the nanomolar range, comparable to the standard inhibitor acetazolamide. nih.gov

The table below summarizes the enzyme inhibition data for selected phenylacetamide derivatives from various studies.

| Compound Class | Target Enzyme | Key Findings |

| Phenylacetamide Derivatives | E. coli ParE | IC₅₀ values ranging from 0.27 to 2.80 μg/mL. creative-biolabs.com |

| Isatin N-phenylacetamide based sulphonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Kᵢ values as low as 5.87 nM against hCA II. nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Not specified | Potent anticancer agents, especially against PC3 prostate carcinoma cell line. nih.gov |

The modulation of protein-protein interactions (PPIs) represents a challenging but highly promising frontier in drug discovery. nih.govnih.govajwilsonresearch.combiopharmconsortium.com PPIs are fundamental to countless cellular processes, and their dysregulation is often implicated in disease. nih.govnih.gov The phenylacetamide scaffold has been utilized in the design of small molecules aimed at either disrupting or stabilizing these critical interactions.

While direct examples of N-(3-azidophenyl)-2-phenylacetamide in PPI modulation are not documented, the general strategy involves designing phenylacetamide derivatives that can mimic key binding motifs or induce conformational changes in target proteins. nih.gov The relatively flat and expansive nature of many PPI interfaces makes them difficult targets for small molecules. nih.gov However, the modular nature of the phenylacetamide scaffold allows for the systematic exploration of chemical space to identify compounds that can effectively bind to "hot spots" on protein surfaces. biopharmconsortium.com

Researchers are increasingly employing both structure-based design and high-throughput screening to discover novel PPI modulators based on various chemical scaffolds, including those related to phenylacetamide. nih.govbiopharmconsortium.com

Phenylacetamide derivatives have been used as chemical probes to perturb and study various cellular processes. By observing the phenotypic changes induced by these compounds, researchers can gain insights into the underlying biological mechanisms.

For example, a study on N-(3-cyanophenyl)-2-phenylacetamide revealed its ability to inhibit morbillivirus-induced membrane fusion, a critical step in viral entry and spread. This compound effectively blocked the fusion process for measles virus and canine distemper virus with low cytotoxicity, making it a valuable tool for studying the mechanisms of viral infection and for potential antiviral development.

In another study, network perturbation analysis was used to elucidate the mechanism of action of various small molecules. This approach assesses the global dysregulation of molecular interactions following compound treatment, providing a comprehensive view of the compound's effects on cellular networks. nih.gov While not specifically testing this compound, this methodology could be applied to understand the cellular impact of this and other phenylacetamide derivatives.

Phenotypic Screening and Follow-up Research for Novel Biological Activities

Phenotypic screening is a powerful, target-agnostic approach to drug discovery that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype. creative-biolabs.comtechnologynetworks.comcharnwooddiscovery.comrevvity.comlifechemicals.com This method is particularly useful for discovering first-in-class drugs and for identifying compounds with novel mechanisms of action. creative-biolabs.comtechnologynetworks.com

The phenylacetamide scaffold, due to its synthetic accessibility and the ease with which diverse chemical libraries can be generated, is well-suited for phenotypic screening campaigns. A typical phenotypic screening workflow involves:

Developing a robust, disease-relevant cellular model. charnwooddiscovery.com

Screening a library of compounds (such as phenylacetamide derivatives) for their effect on the chosen phenotype.

Identifying "hit" compounds that produce the desired phenotypic change.

Conducting follow-up studies to confirm the activity, determine the mechanism of action, and identify the molecular target(s) of the hit compounds.

For example, a high-throughput phenotypic screen of a large compound library against three kinetoplastid parasites led to the identification of several chemical series with anti-parasitic activity. revvity.com Follow-up studies on these hits would involve medicinal chemistry efforts to improve potency and drug-like properties, often using the initial hit scaffold as a starting point.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Phenylacetamide-Based Compounds

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. Structure-property relationship (SPR) studies, a related concept, examine how chemical structure influences a compound's physicochemical properties, such as solubility and permeability.

For phenylacetamide derivatives, SAR studies have provided valuable insights into the structural features required for various biological activities. For instance, in a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, it was found that the type and position of substituents on the phenyl ring significantly impacted their antibacterial activity. nih.gov Specifically, halogen and trifluoromethyl groups at the 4-position of the benzene (B151609) ring were found to enhance bactericidal activity. nih.gov

The table below presents a summary of SAR findings for a series of antibacterial N-phenylacetamide derivatives.

| Compound Series | Biological Activity | Key SAR Findings |

| N-phenylacetamide derivatives with 4-arylthiazole moieties | Antibacterial (against Xanthomonas species) | - Substitution at the 4-position of the phenyl ring is generally favorable for activity. - Electron-withdrawing groups like F, Cl, and CF₃ at the 4-position enhance activity. - Substitution at the 3-position is generally detrimental to activity. nih.gov |

These SAR studies are crucial for guiding the rational design of more potent and selective phenylacetamide-based compounds for various chemical biology applications.

Mechanistic Investigations and Molecular Target Elucidation Using N 3 Azidophenyl 2 Phenylacetamide

Elucidating Molecular Mechanisms of Action of Azidophenyl Phenylacetamide Derivatives

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities. nih.govnih.govmdpi.com Derivatives of this scaffold have been investigated for their potential as antibacterial agents, nematicidal agents, and inhibitors of enzymes such as carbonic anhydrases and monoamine oxidases. nih.govnih.govnih.gov The introduction of an azido (B1232118) group onto the phenyl ring, as in N-(3-azidophenyl)-2-phenylacetamide, provides a powerful tool for mechanistic studies. The azide (B81097) group can serve as a photoaffinity label or as a handle for bioorthogonal chemistry, enabling the covalent capture and subsequent identification of protein targets.

The molecular mechanism of action of phenylacetamide derivatives is often linked to their ability to interact with specific binding sites on proteins, leading to modulation of their function. For instance, certain N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov The mechanism of inhibition involves the interaction of the phenylacetamide moiety with the active site of the enzyme. nih.gov Similarly, other phenylacetamide derivatives have been designed to target monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov The elucidation of these mechanisms often relies on a combination of biochemical assays, structural biology, and the advanced techniques discussed in the following sections.

Identification of Direct Binding Partners and Molecular Targets

A critical step in understanding the mechanism of action of a bioactive compound is the identification of its direct molecular targets. Chemoproteomic strategies are powerful approaches for this purpose, enabling the profiling of protein-ligand interactions within a complex biological system. nih.govnih.gov The presence of an azide group in this compound makes it particularly amenable to several of these techniques.

Activity-Based Protein Profiling (ABPP) with Azide Probes

Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes. nih.govnomuraresearchgroup.comnih.gov These probes typically consist of a reactive group that covalently binds to a conserved residue in the active site of an enzyme family and a reporter tag for detection and enrichment. nih.gov

An azide-functionalized probe like this compound can be used in a two-step ABPP approach. nih.gov First, the probe is incubated with a proteome, allowing it to bind to its protein targets. The azide group, being relatively inert, does not interfere with this binding. Following the binding event, the azide-labeled proteins are detected by "clicking" on a reporter tag, such as biotin (B1667282) or a fluorophore, which bears a terminal alkyne. This copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) is a highly specific and efficient bioorthogonal reaction. The tagged proteins can then be visualized by in-gel fluorescence or enriched using affinity chromatography (e.g., with streptavidin beads if biotin was used) for subsequent identification by mass spectrometry. nih.govnomuraresearchgroup.com

Chemoproteomic Approaches for Target Deconvolution

Target deconvolution is the process of identifying the molecular targets of a bioactive compound. nih.govnih.gov Chemoproteomics offers a suite of powerful methods for this purpose, broadly categorized into probe-based and probe-free approaches. nih.gov Given its structure, this compound is ideally suited for probe-based chemoproteomic workflows.

In a typical experiment, a biological sample (e.g., cell lysate or living cells) is treated with the azide-containing compound. After allowing time for the compound to bind to its targets, the azide is used for covalent capture. If the azide is part of a photoaffinity labeling group (e.g., an azidophenyl group), UV irradiation can be used to generate a highly reactive nitrene that covalently crosslinks the probe to its binding partners. Subsequently, the "clicked" reporter tag facilitates the enrichment and identification of the target proteins. nih.gov

Affinity-Based Enrichment Strategies

Affinity-based enrichment is a cornerstone of target identification. tum.deresearchgate.net In this approach, a small molecule is immobilized on a solid support (e.g., agarose (B213101) or magnetic beads) to create an affinity matrix. This matrix is then used to "pull down" its binding partners from a complex protein mixture.

For a compound like this compound, the azide group provides a convenient handle for immobilization. The azide can be "clicked" onto a solid support that has been functionalized with an alkyne. The resulting affinity matrix can then be incubated with a cell lysate. Proteins that bind to the immobilized compound are retained on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry. researchgate.net This method allows for the identification of proteins that interact with the compound in a non-covalent manner, which can then be validated as direct targets.

The following table illustrates a hypothetical set of proteins identified in an affinity-based enrichment experiment using an this compound probe.

| Protein ID | Protein Name | Function | Fold Enrichment (Probe vs. Control) |

| P00918 | Carbonic anhydrase 2 | Enzyme | 25.3 |

| P27338 | Monoamine oxidase A | Enzyme | 18.9 |

| Q9Y2T6 | Uncharacterized protein C1orf86 | Unknown | 12.5 |

| P62258 | 14-3-3 protein beta/alpha | Adaptor protein | 8.2 |

This table is a hypothetical representation of potential results and is for illustrative purposes only.

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Computational approaches play a vital role in modern drug discovery and mechanistic studies by providing insights into ligand-target interactions at the molecular level. nih.gov These methods can be used to predict binding modes, estimate binding affinities, and guide the design of more potent and selective compounds.

Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For a compound like this compound, docking studies can be performed to predict its binding mode within the active site of a putative target protein identified through chemoproteomic experiments. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a public database (e.g., the Protein Data Bank) or generated through homology modeling. The ligand is then computationally "docked" into the binding site of the protein, and various scoring functions are used to rank the different binding poses. nih.gov The results of these studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. nih.gov For example, docking studies of N-phenylacetamide derivatives in the active site of carbonic anhydrase have revealed crucial interactions with zinc ions and amino acid residues. nih.gov These insights can guide the synthesis of new analogs with improved properties.

Molecular Dynamics Simulations to Understand Binding Events

Direct molecular dynamics (MD) simulation studies specifically on this compound are not publicly available at this time. However, the structural similarity of this compound to known inhibitors of morbillivirus-induced membrane fusion allows for an illustrative discussion of how MD simulations are employed to elucidate the binding events of this class of molecules. The closely related compound, N-(3-cyanophenyl)-2-phenylacetamide, has been identified as an effective inhibitor of the measles virus (MV) and canine distemper virus (CDV), which are morbilliviruses. nih.gov These viruses utilize a fusion (F) protein to mediate entry into host cells, making the F protein a prime target for antiviral inhibitors. doaj.orgnih.gov

For a representative morbillivirus fusion inhibitor, the process of using MD simulations to understand its binding events would typically involve several key steps. Initially, a three-dimensional model of the protein-ligand complex is required. This can be obtained from experimental methods like X-ray crystallography or can be predicted using molecular docking studies. nih.gov In the case of the measles virus F protein, crystal structures in complex with small molecule inhibitors like AS-48 and the fusion inhibitor peptide (FIP) have been resolved, revealing a common binding pocket. pnas.orgresearchgate.netrsc.org These inhibitors bind to a hydrophobic pocket located at the interface of the head and stalk domains of the F protein, stabilizing its pre-fusion conformation and preventing the conformational changes necessary for membrane fusion. pnas.orgresearchgate.netrsc.org

Once the initial structure of the complex is established, it is placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration. The final production run of the simulation can span from nanoseconds to microseconds, generating a trajectory of atomic coordinates that describes the dynamic behavior of the system.

Analysis of the MD simulation trajectory provides a wealth of information. The stability of the protein-ligand complex can be assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD indicates that the ligand remains bound in a consistent orientation within the binding pocket. The flexibility of different regions of the protein upon ligand binding can be analyzed using the Root Mean Square Fluctuation (RMSF), which can highlight areas of the protein that are stabilized or destabilized by the inhibitor.

Crucially, MD simulations allow for a detailed examination of the specific non-covalent interactions that mediate binding. These include hydrogen bonds, hydrophobic interactions, and salt bridges between the inhibitor and the amino acid residues of the binding pocket. By identifying these key interactions, researchers can understand the structural basis for the inhibitor's potency and selectivity. This information is invaluable for the rational design of new, more effective inhibitors. nih.govbohrium.com

For instance, a hypothetical MD simulation of a phenylacetamide derivative bound to the measles virus F protein might reveal the interactions summarized in the table below.

| Interacting Residue (F Protein) | Type of Interaction |

| Leucine (L) 450 | Hydrophobic |

| Isoleucine (I) 451 | Hydrophobic |

| Valine (V) 465 | Hydrophobic |

| Phenylalanine (F) 467 | π-π Stacking |

| Glutamic Acid (E) 471 | Hydrogen Bond |

| Serine (S) 480 | Hydrogen Bond |

This table represents a hypothetical set of interactions based on known binding sites of similar inhibitors and is for illustrative purposes only.

The insights gained from such simulations are critical for elucidating the mechanism of action. By demonstrating how an inhibitor like a phenylacetamide derivative stabilizes the pre-fusion state of the F protein, MD simulations can confirm the therapeutic strategy of preventing viral entry. nih.govfrontiersin.org While the specific interactions of this compound with its molecular target remain to be experimentally determined, the application of molecular dynamics simulations will undoubtedly be a cornerstone of these future investigations.

Advanced Derivatization and Functionalization Strategies for N 3 Azidophenyl 2 Phenylacetamide

Methodologies for Derivatization to Enhance Analytical Detection

The inherent structure of N-(3-azidophenyl)-2-phenylacetamide may not possess optimal properties for sensitive detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Derivatization, the process of chemically modifying a compound to alter its physicochemical properties, is a key strategy to overcome such limitations.

Pre- and Post-Column Derivatization for Chromatographic Analysis

In the context of HPLC, derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). These techniques aim to introduce a chromophore or fluorophore into the analyte, thereby significantly enhancing its detectability.

For this compound, the azide (B81097) group itself is not readily derivatized by common reagents that target more traditional functional groups like amines or carbonyls. However, a potential strategy involves the chemical reduction of the azide group to a primary amine. This transformation would then allow for the use of a wide array of well-established derivatizing agents.

Pre-column derivatization would involve the reduction of the azide to an amine, followed by reaction with a tagging agent prior to HPLC analysis. This approach offers the advantage of removing excess derivatizing reagent before injection, which can prevent interference with the chromatography.

Post-column derivatization would involve the chromatographic separation of the parent compound, followed by an online reduction of the azide and subsequent reaction with a derivatizing agent in a post-column reactor before the flow reaches the detector. This method is often more complex to set up but can be advantageous when the parent compound is unstable under pre-column derivatization conditions.

| Derivatization Strategy | Approach | Potential Reagents for Amine Derivatization | Detection Method |

| Pre-Column | Reduction of azide to amine, followed by reaction with a tagging agent. | Dansyl chloride, o-Phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV |

| Post-Column | HPLC separation, followed by online reduction and derivatization. | Ninhydrin, o-Phthaldialdehyde (OPA) | UV, Fluorescence |

Spectroscopic Tagging for Enhanced Detection

Spectroscopic tagging involves the attachment of a molecule (a tag) that exhibits a strong and specific spectroscopic signal, such as fluorescence. The azide group in this compound is an ideal handle for this purpose through bioorthogonal chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This reaction allows for the covalent attachment of a fluorescent probe containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, to the azide group of the target molecule. This process is highly specific and can be performed under mild conditions. The resulting triazole product will be fluorescent, enabling highly sensitive detection.

| Tagging Strategy | Reaction Type | Example Fluorescent Tag | Resulting Conjugate |

| Fluorescent Tagging | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-Fluorophore (e.g., DBCO-Cy5) | N-(3-(4-(Fluorophore)triazol-1-yl)phenyl)-2-phenylacetamide |

Development of Click Chemistry-Enabled Derivatization Reagents

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The azide group of this compound makes it a prime substrate for the most prominent click reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its copper-free variant, SPAAC.

The development of derivatization reagents for this compound would focus on creating molecules that contain a terminal alkyne or a strained alkyne. These reagents can be designed to introduce a variety of functionalities upon reaction with the azide group of this compound.

For instance, an alkyne-containing reporter molecule, such as an alkyne-biotin, could be "clicked" onto the parent compound. This would allow for subsequent detection or purification using streptavidin-based techniques. Similarly, alkyne-modified fluorophores or mass tags could be attached for enhanced analytical detection.

| Click Chemistry Approach | Catalyst | Alkyne Reagent Type | Key Features |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Terminal Alkynes | High reaction rates and yields. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (Copper-free) | Strained Alkynes (e.g., DBCO, BCN) | Biocompatible, suitable for use in complex biological systems. |

Preparation of Functionalized this compound Conjugates for Specific Research Applications

The ability to attach this compound to other molecules via its azide handle opens up possibilities for creating functionalized conjugates for various research applications. The choice of the molecule to be conjugated depends on the intended use of the final product.

For example, conjugating this compound to a known biologically active peptide could be used to study the peptide's mechanism of action or cellular uptake. Attachment to a solid support, such as agarose (B213101) beads functionalized with an alkyne, could be employed in affinity chromatography to identify binding partners of the parent compound. Furthermore, conjugation to an imaging agent, like a chelator for a radionuclide, could enable in vivo imaging studies.

| Conjugate Type | Conjugation Partner (with Alkyne) | Potential Research Application |

| Affinity Probe | Alkyne-Biotin | Protein target identification and purification. |

| Fluorescent Probe | Alkyne-Fluorophore | Cellular imaging and localization studies. |

| Peptide Conjugate | Alkyne-modified Peptide | Studying peptide delivery and activity. |

| Solid-Support Conjugate | Alkyne-functionalized Resin | Affinity-based purification of binding partners. |

Future Directions and Emerging Research Avenues for Azidophenyl Phenylacetamide Compounds

Integration of N-(3-Azidophenyl)-2-phenylacetamide into Next-Generation Chemical Probes and Tools

The structural features of this compound make it an excellent scaffold for the design of next-generation chemical probes. The azide (B81097) group serves as a versatile chemical handle for attaching reporter molecules, such as fluorophores or affinity tags, via bioorthogonal ligation. nih.gov The phenylacetamide portion of the molecule can be modified to incorporate functionalities that target specific enzymes or cellular components. mdpi.comnih.gov

A promising avenue of research is the development of "turn-on" fluorescent probes. In these systems, the probe is initially non-fluorescent, but upon reacting with its target, a conformational change or chemical transformation leads to a significant increase in fluorescence. nih.govescholarship.org This strategy minimizes background noise and enhances the sensitivity of detection. This compound could be incorporated into such probes, where the azide group acts as a trigger for fluorescence activation upon ligation. escholarship.org

Furthermore, the concept of bioorthogonal cleavage reactions is gaining traction. nih.gov Instead of forming a bond, these reactions break a bond in response to a specific chemical trigger. This compound could be used to "cage" a bioactive molecule, rendering it inert. The azide would then serve as a trigger for a cleavage reaction, releasing the active molecule at a specific time and location within a cell or organism. nih.gov

Advancements in Automated Synthesis and High-Throughput Screening of Derivatives

To fully explore the potential of this compound, a diverse library of its derivatives is required. This necessitates the development of efficient and automated synthetic methods. The synthesis of phenylacetamide derivatives has been well-established, often involving the coupling of a phenylacetic acid derivative with an aniline. nih.govmdpi.com These methods are amenable to adaptation for automated synthesis platforms, which can rapidly generate a large number of compounds with varied substituents on both the phenylacetamide and azidophenyl rings. google.com

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to identify compounds with desired biological activities. nih.gov HTS allows for the rapid testing of thousands of compounds in parallel, using automated liquid handling and detection systems. nih.gov However, a significant challenge in HTS is the occurrence of false positives, where a compound appears active due to interference with the assay itself rather than a true biological effect. nih.govpsu.edu Therefore, robust secondary assays and counter-screens are essential to validate any initial hits. nih.gov

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Purpose |

| Primary Screen | Cell-based phenotypic assay | Identify compounds that induce a desired cellular response. |

| Secondary Screen | Target-based biochemical assay | Confirm that active compounds interact with the intended molecular target. |

| Counter-Screen | Assay for non-specific activity (e.g., aggregation) | Eliminate false positives that act through undesirable mechanisms. psu.edu |

| Structure-Activity Relationship (SAR) Studies | Iterative synthesis and testing | Optimize the potency and selectivity of lead compounds. mdpi.com |

Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Nanotechnology

The unique properties of this compound also lend themselves to exciting applications at the interface of chemical biology, materials science, and nanotechnology. The azide group can be used to functionalize the surfaces of nanoparticles or polymers through "click" chemistry. rsc.org This allows for the precise attachment of biomolecules, such as proteins or DNA, to create novel hybrid materials with tailored properties.

For example, nanoparticles functionalized with this compound could be used for targeted drug delivery. The phenylacetamide moiety could be designed to interact with specific cell surface receptors, while the azide group provides a handle for attaching a therapeutic agent. In the realm of materials science, the azide group can be used for polymer cross-linking or surface modification, creating materials with enhanced strength, conductivity, or biocompatibility.

Application in Complex Biological Systems and Model Organisms for Systems-Level Understanding

A major goal of chemical biology is to understand how molecules function within the complex environment of a living organism. Bioorthogonal probes based on this compound have the potential to be powerful tools for studying biological processes in their native context. By incorporating this compound into metabolic labeling strategies, researchers can tag and track the synthesis, localization, and degradation of specific classes of biomolecules in real-time. nih.gov

The use of such probes in model organisms, from cells in culture to whole animals, can provide a systems-level understanding of complex biological phenomena. For instance, an this compound-based probe could be used to identify the protein targets of a drug in a living cell or to map out metabolic pathways in a developing organism. This information is crucial for understanding disease mechanisms and for the development of new therapeutic strategies. nih.gov

Q & A

Q. Q. What are the implications of structural analogs (e.g., ’s thiazolidinone derivatives) for overcoming multidrug resistance in cancer?

- Methodological Answer :

- Mechanistic Studies : Compare efflux pump inhibition (P-gp, MRP1) using calcein-AM assays . Derivatives with bulky substituents (e.g., 3-nitrobenzylidene) may block P-gp more effectively.

- Synergy Testing : Combine with doxorubicin in Combenefit software -guided assays to quantify synergy scores (e.g., Loewe additivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.